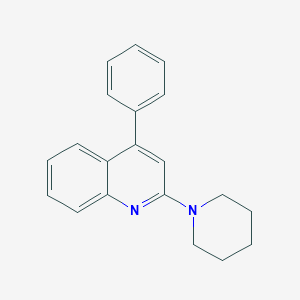

4-Phenyl-2-piperidin-1-ylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

300814-81-7 |

|---|---|

Molecular Formula |

C20H20N2 |

Molecular Weight |

288.4g/mol |

IUPAC Name |

4-phenyl-2-piperidin-1-ylquinoline |

InChI |

InChI=1S/C20H20N2/c1-3-9-16(10-4-1)18-15-20(22-13-7-2-8-14-22)21-19-12-6-5-11-17(18)19/h1,3-6,9-12,15H,2,7-8,13-14H2 |

InChI Key |

MVUZOHGJNSSQHW-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on 4-Phenyl-2-piperidin-1-ylquinoline: An Analysis of Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information on the basic properties of 4-Phenyl-2-piperidin-1-ylquinoline. To date, there are no dedicated studies detailing its physicochemical characteristics, pharmacological activity, or specific signaling pathways. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling diagrams for this specific molecule is not possible based on publicly available information.

While data on the exact compound this compound is not available, an examination of related structures containing the quinoline, phenyl, and piperidine moieties can provide valuable insights for researchers and drug development professionals. The following sections discuss the general properties and synthesis of these related scaffolds to offer a foundational understanding.

General Properties of Related Scaffolds

The core structure of this compound combines three key chemical entities: a quinoline ring, a phenyl group, and a piperidine moiety. Each of these components is well-represented in medicinal chemistry and contributes to the potential biological activity of the parent molecule.

Quinoline Derivatives

The quinoline scaffold is a bicyclic aromatic heterocycle that is a fundamental building block in many biologically active compounds. Derivatives of quinoline are known to possess a wide range of pharmacological activities, including but not limited to:

-

Antimalarial

-

Anticancer

-

Antibacterial

-

Antifungal

-

Anti-inflammatory

The substitution pattern on the quinoline ring plays a crucial role in determining its biological effects.

Phenylpiperidines

The 4-phenylpiperidine structure is a well-known pharmacophore, most notably found in the opioid analgesic meperidine and its analogues.[1][2] This structural motif is often associated with activity at opioid receptors and can influence the central nervous system. The orientation of the phenyl group (axial or equatorial) on the piperidine ring can significantly impact the pharmacological profile of the molecule.[1]

Synthesis of Related Compounds

While a specific protocol for the synthesis of this compound is not documented, general methods for the synthesis of substituted quinolines and the introduction of piperidine moieties are well-established.

A common method for the synthesis of the quinoline ring system is the Doebner-von Miller reaction , which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. Variations of this and other named reactions like the Combes quinoline synthesis and the Friedländer synthesis allow for the preparation of a wide variety of substituted quinolines.

The introduction of a piperidine group at the 2-position of a quinoline ring can typically be achieved through nucleophilic aromatic substitution of a leaving group (such as a halogen) at that position with piperidine.

A potential, though unverified, synthetic route to this compound could be conceptualized as a multi-step process.

Caption: A generalized conceptual workflow for the synthesis of a 2-amino-substituted quinoline.

Pharmacological Potential of Related Molecules

Although no pharmacological data exists for this compound, a structurally related compound, 2-phenyl-4[2-(4-piperidinyl) ethyl]quinoline (PK 8165) , has been identified as a partial agonist of benzodiazepine receptors.[3] This suggests that quinoline derivatives bearing both phenyl and piperidinyl groups have the potential to interact with targets in the central nervous system.

Furthermore, various other quinoline derivatives are being investigated as inhibitors of the mTOR signaling pathway, which is crucial in cancer cell growth and proliferation.[4]

Caption: A simplified diagram of the mTOR signaling pathway, a target for some quinoline derivatives.

Conclusion

References

- 1. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical evidence that 2-phenyl-4[(4-piperidinyl) ethyl]quinoline, a quinoline derivative with pure anticonflict properties, is a partial agonist of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Phenyl-2-(piperidin-1-yl)quinoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4-phenyl-2-(piperidin-1-yl)quinoline and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the established biological activities of both the quinoline and piperidine scaffolds. This guide details a reliable two-step synthetic pathway, encompassing the preparation of a key intermediate and its subsequent elaboration to the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation by researchers in the field.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Similarly, the piperidine moiety is a common structural feature in many pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic profiles. The combination of these two pharmacophores in a single molecular entity, such as 4-phenyl-2-(piperidin-1-yl)quinoline, presents a promising avenue for the discovery of novel therapeutic agents. The synthesis of such hybrid molecules is, therefore, a topic of considerable interest in the drug development community.

The synthetic strategy outlined herein involves a two-step process. The first step is the construction of the 4-phenyl-2-chloroquinoline core via a Friedländer annulation reaction. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 2-position of the quinoline ring is displaced by piperidine to yield the target compound.

Synthetic Pathway and Experimental Protocols

The synthesis of 4-phenyl-2-(piperidin-1-yl)quinoline is efficiently achieved through a two-step process:

-

Step 1: Synthesis of 2-Chloro-4-phenylquinoline (Intermediate 1) via a modified Friedländer annulation.

-

Step 2: Synthesis of 4-Phenyl-2-(piperidin-1-yl)quinoline (Final Product) via nucleophilic aromatic substitution.

The Elusive Mechanism of Action: An In-depth Analysis of 4-Phenyl-2-piperidin-1-ylquinoline and its Congeners

A comprehensive review of existing scientific literature reveals a notable absence of specific data on the mechanism of action for 4-Phenyl-2-piperidin-1-ylquinoline. This suggests that the compound may be a novel chemical entity or has not been the subject of extensive pharmacological investigation. However, by examining the biological activities of structurally related compounds featuring the quinoline, phenyl, and piperidine moieties, we can infer potential mechanisms of action and avenues for future research.

This technical guide provides a detailed overview of the known mechanisms of action for compounds structurally analogous to this compound. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this chemical scaffold.

I. Potential Pharmacological Targets and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially interact with a variety of biological targets, leading to a range of physiological effects. The primary mechanisms observed in analogous structures include enzyme inhibition, receptor modulation, and antiproliferative effects.

Neurological and CNS-Related Activities

Several studies on quinoline and piperidine derivatives have highlighted their significant effects on the central nervous system (CNS).

-

Cholinesterase Inhibition: A series of piperidinyl-quinoline acylhydrazones have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] This inhibitory action increases the levels of acetylcholine in the brain, a key neurotransmitter involved in memory and cognition, making these compounds potential therapeutic agents for Alzheimer's disease.[1]

-

Dopamine D2 Receptor Antagonism: Phenylpiperidine and phenylpiperazine derivatives have been shown to act as antagonists at the dopamine D2 receptor.[2] This mechanism is a cornerstone of the action of many antipsychotic drugs used to treat schizophrenia and other psychotic disorders.

-

Sigma Receptor Modulation: High-affinity binding to sigma receptors has been observed for various 1-phenylpiperazine and 4-phenylpiperidine derivatives.[3] Sigma receptors are implicated in a range of neurological functions and are considered targets for the development of novel antipsychotics and agents for treating neurodegenerative diseases.

-

GABA-A Receptor Modulation: Certain N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have demonstrated anxiolytic and skeletal muscle relaxant properties, with molecular docking studies suggesting they bind to the GABA-A receptor.[4]

Antiproliferative and Anticancer Activities

The quinoline and quinazoline scaffolds are present in numerous compounds with demonstrated antiproliferative activity against a variety of cancer cell lines.

-

EGFR, BRAFV600E, and EGFRT790M Inhibition: 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as potent inhibitors of several key kinases involved in cancer cell proliferation and survival, including EGFR, BRAFV600E, and the mutated EGFRT790M.[5]

-

G-Quadruplex Targeting: Novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and -quinoline derivatives have been synthesized and evaluated as anticancer agents that target and stabilize G-quadruplex structures in the promoter regions of oncogenes.

-

Induction of Apoptosis: Some 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs have been shown to induce a G2/M phase cell cycle arrest in cancer cells, leading to apoptosis.[6]

Other Potential Mechanisms

-

Neurokinin (NK) Receptor Antagonism: Substituted 4-heteroaryl-2-phenylquinolines have been investigated as antagonists for NK-2 and NK-3 receptors, which are involved in inflammatory processes and pain transmission.[7]

II. Data on Structurally Related Compounds

While no quantitative data for this compound is available, the following table summarizes the inhibitory concentrations (IC50) for some of the related compounds discussed.

| Compound Class | Target | IC50 Values | Reference |

| Piperidinyl-quinoline acylhydrazones | Acetylcholinesterase (AChE) | 5.3 ± 0.51 µM (for lead compound) | [1] |

| Piperidinyl-quinoline acylhydrazones | Butyrylcholinesterase (BuChE) | 1.31 ± 0.05 µM (for lead compound) | [1] |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | EGFR | 57 nM (for lead compound) | [5] |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | BRAFV600E | 68 nM (for lead compound) | [5] |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | EGFRT790M | 9.70 nM (for lead compound) | [5] |

| 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | Various Cancer Cell Lines | 1.47-11.83 μM | [8][9] |

III. Experimental Protocols for Key Experiments

Detailed experimental protocols for the assays mentioned are crucial for the reproducibility and validation of findings. Below are representative methodologies for key experiments performed on structurally similar compounds.

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BuChE is typically determined using a modified Ellman's spectrophotometric method.

-

Enzyme and Substrate Preparation: Solutions of human recombinant AChE and human plasma BuChE are prepared in a phosphate buffer (pH 8.0). Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are used as substrates.

-

Assay Procedure: The assay is conducted in a 96-well microplate. The reaction mixture contains the enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

-

Initiation and Measurement: The reaction is initiated by the addition of the substrate (ATCI or BTCI). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured spectrophotometrically at 412 nm over a specific period.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. IC50 values are then determined from the dose-response curves.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition and Incubation: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

IV. Potential Signaling Pathways and Logical Relationships

Given the diverse potential targets, the signaling pathways that could be modulated by this compound are numerous. The following diagrams illustrate some of these potential pathways based on the activities of related compounds.

Figure 1: Potential mechanisms of action for this compound.

V. Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive pharmacological screening of this compound. Initial studies could include receptor binding assays for common CNS targets (dopaminergic, serotonergic, sigma, and GABAergic receptors), enzyme inhibition assays (e.g., cholinesterases, kinases), and broad-panel antiproliferative screening against various cancer cell lines. Elucidating the precise mechanism of action of this compound could unlock its potential for the development of novel therapeutics.

References

- 1. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors [mdpi.com]

- 6. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new 4-heteroaryl-2-phenylquinolines and their pharmacological activity as NK-2/NK-3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Phenyl-2-piperidin-1-ylquinoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific compound, 4-Phenyl-2-piperidin-1-ylquinoline, combines the key structural features of a quinoline core, a phenyl substituent, and a piperidine moiety. This unique combination suggests a high potential for biological activity. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, providing a roadmap from initial computational screening to the design of validation experiments. The methodologies described herein are based on established computational techniques and data from structurally related compounds, offering a robust framework for the preclinical assessment of this novel molecule.

Predicted Bioactivity Profile

Based on the analysis of structurally similar quinoline and piperidine derivatives, the primary predicted bioactivities for this compound are in the realms of anticancer and antimicrobial applications. The following tables summarize representative quantitative data for analogous compounds, which serve as a benchmark for the expected potency of the target molecule.

Table 1: Predicted Anticancer Activity (Representative Data for Analogous Compounds)

| Compound Class | Cancer Cell Line | Bioactivity Metric | Value | Reference Compound |

| Quinoline Derivatives | Human Leukemia (HL-60) | IC50 | 64 nM | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine |

| Quinoline Derivatives | Breast Cancer (MCF-7) | IC50 | 0.25 µM | Dimorpholinoquinazoline derivative |

| Piperidine Derivatives | Prostate Cancer (PC-3) | GI50 | 6.3 µg/mL | Functionalized Piperidine |

| Quinoline Derivatives | Larynx Tumor (HEp-2) | IC50 | 49.01% | N-alkylated, 2-oxoquinoline |

Table 2: Predicted Antimicrobial Activity (Representative Data for Analogous Compounds)

| Compound Class | Microbial Strain | Bioactivity Metric | Value | Reference Compound |

| Quinoline Derivatives | Bacillus cereus | MIC | 3.12 µg/mL | Substituted Quinoline Derivative |

| Quinoline Derivatives | Staphylococcus aureus | MIC | 50 µg/mL | Substituted Quinoline Derivative |

| Quinoline Derivatives | Candida albicans | MIC | 5.6 µg/mL | Quinoline-based amide |

| Quinoline Derivatives | Aspergillus flavus | MIC | Potentially Active | Substituted Quinoline Derivative |

In Silico Prediction Workflow

A systematic in silico workflow is essential for the efficient evaluation of a novel compound's bioactivity. This process begins with the generation of a 3D model of the molecule and proceeds through a series of computational analyses to predict its pharmacological and toxicological properties.

The Predicted ADMET Profile of 4-Phenyl-2-piperidin-1-ylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the novel compound 4-Phenyl-2-piperidin-1-ylquinoline. In the absence of direct experimental data for this specific molecule, this report synthesizes predictive data based on in silico modeling and established experimental protocols for analogous quinoline derivatives. This document is intended to guide further preclinical development and inform decision-making processes.

Predicted Physicochemical and ADMET Properties

Computational tools and established structure-activity relationships for quinoline-based compounds allow for the prediction of key ADMET parameters. The following tables summarize the anticipated properties of this compound.

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value | Implication |

| Molecular Weight | 314.43 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 4.5 - 5.5 | High lipophilicity, may favor membrane permeability but could lead to higher plasma protein binding and lower solubility. |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 2 (Quinoline N, Piperidine N) | Compliant with Lipinski's Rule of Five (<10) |

| Polar Surface Area (PSA) | ~16 Ų | Low PSA, suggesting good cell permeability. |

Table 2: Predicted Absorption Characteristics

| Parameter | Prediction | Methodology |

| Oral Bioavailability | Moderate to Good | Based on Lipinski's Rule of Five compliance and predicted permeability.[1][2][3] |

| Intestinal Absorption | High | Predicted from low polar surface area and high lipophilicity. |

| Caco-2 Permeability | High | In silico prediction based on structural similarity to other quinolines. |

| P-glycoprotein (P-gp) Substrate | Likely | Many quinoline derivatives are P-gp substrates. |

Table 3: Predicted Distribution Profile

| Parameter | Prediction | Methodology |

| Plasma Protein Binding | High | Predicted from high LogP value.[4] |

| Blood-Brain Barrier (BBB) Penetration | Possible | High lipophilicity may facilitate BBB crossing, but could be limited by P-gp efflux. |

| Volume of Distribution (Vd) | High | Expected due to high lipophilicity and potential for tissue accumulation. |

Table 4: Predicted Metabolism Profile

| Parameter | Prediction | Methodology |

| Primary Metabolic Site | Liver | Major site of drug metabolism. |

| Metabolic Pathways | Oxidation (hydroxylation), N-dealkylation | Common metabolic pathways for quinoline and piperidine rings. |

| CYP450 Isoform Involvement | CYP3A4, CYP2D6 | Major isoforms involved in the metabolism of many quinoline-based drugs.[5] |

| Metabolic Stability | Moderate | In vitro assays with liver microsomes would be required for confirmation. |

Table 5: Predicted Excretion and Toxicity Profile

| Parameter | Prediction | Methodology |

| Route of Excretion | Primarily renal (as metabolites) | Common excretion route for metabolized compounds. |

| hERG Inhibition | Potential Risk | A common liability for compounds with basic nitrogen atoms.[5] |

| Hepatotoxicity | Potential Risk | Observed with some quinoline derivatives.[4] |

| Mutagenicity (Ames Test) | Likely Negative | Based on the absence of common mutagenic functional groups. |

| Cardiotoxicity | Potential Risk | Linked to hERG inhibition. |

Methodologies for ADMET Profiling

The predicted ADMET profile presented above is based on established in silico and in vitro methodologies commonly employed in drug discovery.[6][7]

In Silico ADMET Prediction Workflow

Computational models play a crucial role in the early assessment of drug candidates, helping to prioritize compounds with favorable ADMET properties and reducing the reliance on animal testing.[8] The general workflow for in silico ADMET prediction is outlined below.

Key Experimental Protocols

2.2.1. Caco-2 Permeability Assay

-

Objective: To assess the rate of transport of a compound across the intestinal epithelial barrier.

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

-

The test compound is added to the apical (A) side of the monolayer.

-

Samples are taken from the basolateral (B) side at various time points.

-

To assess active efflux, the experiment is also performed in the reverse direction (B to A).

-

The concentration of the compound in the samples is quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

2.2.2. Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

-

Objective: To determine the fraction of a compound bound to plasma proteins.

-

Methodology:

-

A semi-permeable membrane separates a chamber containing plasma and the test compound from a chamber containing buffer.

-

The system is incubated until equilibrium is reached.

-

The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

The percentage of plasma protein binding is calculated.

-

2.2.3. Metabolic Stability Assay (Liver Microsomes)

-

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.

-

Methodology:

-

The test compound is incubated with liver microsomes (human or animal) and NADPH (a cofactor for CYP450 enzymes).

-

Aliquots are taken at different time points and the reaction is quenched.

-

The concentration of the parent compound remaining is quantified by LC-MS/MS.

-

The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

-

2.2.4. hERG Inhibition Assay (Patch Clamp)

-

Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on cells stably expressing the hERG channel.

-

The cells are exposed to increasing concentrations of the test compound.

-

The effect of the compound on the hERG current is measured.

-

The IC50 value (the concentration at which 50% of the current is inhibited) is determined.

-

Potential Signaling Pathway Interactions

Quinoline derivatives have been shown to interact with various signaling pathways, which can be linked to both their therapeutic effects and potential toxicity. For this compound, a key area of investigation would be its potential interaction with pathways related to cell proliferation and apoptosis, given the known activities of similar compounds.

Conclusion and Future Directions

The in silico ADMET profile of this compound suggests that it has the potential for good oral absorption and cell permeability. However, potential liabilities include high plasma protein binding, P-glycoprotein mediated efflux, and risks of hERG inhibition and hepatotoxicity. These predictions provide a strong foundation for guiding the next steps in the drug development process.

It is imperative that these in silico predictions are validated through a comprehensive suite of in vitro ADMET assays. The experimental protocols outlined in this guide provide a clear path forward for these investigations. A thorough understanding of the ADMET properties of this compound will be critical for its successful progression as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforschenonline.org [sciforschenonline.org]

- 5. mdpi.com [mdpi.com]

- 6. criver.com [criver.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 4-Phenyl-2-piperidin-1-ylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the standard methodologies for the spectral characterization of novel quinoline derivatives, with a specific focus on the anticipated characteristics of 4-Phenyl-2-piperidin-1-ylquinoline. Due to the limited availability of published spectral data for this specific compound, this document outlines the fundamental experimental protocols and expected spectral features based on the analysis of its constituent chemical moieties. The guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities in the field of drug discovery and development.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have established them as privileged structures in medicinal chemistry. The compound this compound, which incorporates a phenyl group at the 4-position and a piperidine ring at the 2-position of the quinoline core, represents a potentially bioactive molecule. Its comprehensive spectral characterization is a prerequisite for confirming its chemical identity, purity, and for elucidating its structure-activity relationships.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound based on the known spectral characteristics of its constituent functional groups (quinoline, phenyl, and piperidine). These values are predictive and would require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline H (aromatic) | 7.0 - 8.5 | m |

| Phenyl H (aromatic) | 7.2 - 7.6 | m |

| Piperidine H (α to N) | 3.5 - 4.0 | t |

| Piperidine H (β, γ to N) | 1.5 - 2.0 | m |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Quinoline C (aromatic) | 120 - 160 |

| Phenyl C (aromatic) | 125 - 140 |

| Piperidine C (α to N) | 45 - 55 |

| Piperidine C (β, γ to N) | 20 - 30 |

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-N stretching | 1250 - 1350 |

Table 4: Predicted UV-Vis Spectral Data

| Transition | Predicted λmax (nm) |

| π → π* (quinoline) | 250 - 350 |

| π → π* (phenyl) | 240 - 270 |

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+• | 288.16 |

| [M+H]+ | 289.17 |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

¹³C NMR Spectroscopy Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the deuterated solvent signal or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectroscopy Protocol:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

-

Use a matched pair of quartz cuvettes (1 cm path length).

UV-Vis Spectroscopy Protocol:

-

Fill one cuvette with the pure solvent to serve as the blank.

-

Fill the second cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the spectrum over a specified wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote ionization).

Mass Spectrometry Protocol:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

The mass range should be set to include the expected molecular weight of the compound.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectral characterization of a novel quinoline derivative like this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery of 4-Phenyl-2-piperidin-1-ylquinoline and its Analogues

This technical guide provides a comprehensive overview of the discovery process for this compound and its analogues, from initial hit identification to lead optimization and biological characterization. The quinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This document details the synthetic strategies, structure-activity relationships (SAR), and key experimental protocols relevant to this class of compounds, using the discovery of potent kinase inhibitors as a representative example.

The Discovery Workflow: From Hit to Lead

The journey to discover a potent and selective drug candidate often begins with the screening of a large compound library against a specific biological target. A typical workflow involves identifying an initial "hit," followed by a systematic chemical optimization process to improve its potency, selectivity, and drug-like properties, ultimately leading to a "lead" compound.

The discovery of potent quinoline-based inhibitors, such as those targeting the mTOR pathway, serves as an excellent model for this process. An initial hit, often with moderate potency, is identified and then elaborated upon through iterative cycles of synthesis and biological testing.

Target Pathway: The PI3K/Akt/mTOR Signaling Cascade

Many quinoline-based inhibitors target protein kinases, which are critical nodes in cellular signaling pathways. A key pathway often deregulated in diseases like cancer is the PI3K/Akt/mTOR pathway. This pathway integrates signals from growth factors and nutrients to control cell growth, proliferation, and survival.[1]

mTOR (Mammalian Target of Rapamycin) exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.[1] Potent inhibitors are often designed to target the ATP-binding pocket of the mTOR kinase domain, thereby blocking the phosphorylation of its substrates.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound analogues typically involves multi-step sequences. A common approach is the Doebner-von Miller reaction or a variation, which constructs the quinoline core, followed by nucleophilic substitution to introduce the piperidine moiety.[2]

Once a synthetic route is established, SAR studies are conducted to understand how different functional groups on the scaffold affect biological activity. Modifications are typically explored at various positions to enhance target binding and selectivity.

Table 1: SAR of Analogues - Kinase Inhibition Data

The following table summarizes fictional SAR data, modeled on real discovery programs for kinase inhibitors, to illustrate the optimization process. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.

| Compound ID | R¹ Group (Quinoline Position 4) | R² Group (Piperidine Moiety) | mTOR IC₅₀ (nM)[1] | PI3K IC₅₀ (nM)[1] | Selectivity (PI3K/mTOR) |

| 1 (Hit) | Phenyl | Unsubstituted Piperidine | 5000 | 8000 | 1.6x |

| 2a | 4-Methoxyphenyl | Unsubstituted Piperidine | 2500 | 6000 | 2.4x |

| 2b | 4-Chlorophenyl | Unsubstituted Piperidine | 800 | 3200 | 4.0x |

| 3a | 4-Chlorophenyl | 4-Acetylpiperazine | 50 | 5000 | 100x |

| 3b | 4-Chlorophenyl | 4-Propionylpiperazine | 5 | 5000 | 1000x |

| 3c | 4-Chlorophenyl | 4-Hydroxypiperidine | 150 | 4500 | 30x |

Data is representative and modeled after published findings for quinoline-based kinase inhibitors for illustrative purposes.[1][3]

Key Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of new chemical entities. Below are standardized methodologies for the synthesis and biological testing of quinoline analogues.

General Synthetic Protocol for 2-(4-Substituted Phenyl)-methyl Quinoline Derivatives

This protocol is based on a microwave-assisted organic synthesis (MAOS) approach.[2]

-

Reaction Setup: In a specialized microwave vial, combine aniline (1.0 mmol), a substituted benzaldehyde (1.0 mmol), and acetone (2.0 mmol) in hydrochloric acid (5 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

-

Workup: After cooling, pour the reaction mixture into crushed ice. The crude product often precipitates and can be separated.

-

Extraction & Purification: Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The final compound is purified using column chromatography on silica gel.[2]

-

Characterization: Confirm the structure of the purified compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]

In Vitro mTOR Kinase Assay

This protocol measures the direct inhibitory effect of a compound on mTOR kinase activity.

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, can be used. The assay measures the phosphorylation of a fluorescently labeled substrate by the mTOR kinase.

-

Procedure:

-

Dispense the test compounds at various concentrations into a 384-well plate.

-

Add the mTOR enzyme and a GFP-labeled substrate (e.g., GFP-4E-BP1).

-

Initiate the kinase reaction by adding ATP.

-

After incubation (e.g., 60 minutes at room temperature), add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Read the plate on a fluorescence reader, measuring the emission at two wavelengths. The TR-FRET ratio is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Western Blot Assay for mTORC1 Inhibition

This assay assesses a compound's ability to inhibit mTOR signaling within a cellular context.[3]

-

Cell Culture and Treatment: Plate cells (e.g., mouse embryonic fibroblasts or PC-3 cancer cells) and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to prepare total protein extracts.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

-

Immunoblotting: Incubate the membrane with primary antibodies against phosphorylated S6 Kinase (p-S6K), a downstream target of mTORC1, and total S6K as a loading control.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the reduction in p-S6K levels relative to the total S6K, indicating the compound's cellular potency.

Pharmacokinetic Properties

For a lead compound to become a viable drug candidate, it must possess favorable pharmacokinetic (PK) properties, which describe its absorption, distribution, metabolism, and excretion (ADME).

Table 2: Representative In Vitro and In Vivo Pharmacokinetic Data

This table shows representative PK data for an optimized lead compound, based on published data for advanced quinoline-based inhibitors like Torin1.[1]

| Parameter | Species | Value |

| In Vitro Metabolism | ||

| Microsomal Stability (t₁/₂), NADPH-dependent | Human | 4 minutes[1] |

| Microsomal Stability (t₁/₂), NADPH-dependent | Mouse | 4 minutes[1] |

| In Vivo Pharmacokinetics | ||

| IV Administration (1 mg/kg) - Clearance | Mouse | 150 mL/min/kg |

| IV Administration (1 mg/kg) - Vdss | Mouse | 10 L/kg |

| PO Administration (10 mg/kg) - Cₘₐₓ | Mouse | 200 ng/mL |

| PO Administration (10 mg/kg) - Bioavailability | Mouse | 15% |

Vdss: Volume of distribution at steady state; Cₘₐₓ: Maximum plasma concentration; PO: Oral administration; IV: Intravenous administration.

Conclusion

The this compound scaffold represents a versatile starting point for the development of targeted therapeutic agents. The discovery process, exemplified by the development of potent kinase inhibitors, highlights a systematic approach involving iterative cycles of design, synthesis, and rigorous biological evaluation. Through detailed SAR studies, initial hits with moderate activity can be transformed into highly potent and selective lead compounds. The experimental protocols and data presented in this guide provide a framework for researchers engaged in the discovery and development of novel quinoline-based drugs.

References

- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. dspace.mit.edu [dspace.mit.edu]

The Pivotal Role of the 4-Phenyl and 2-Piperidinyl Moieties in the Biological Activity of the Quinoline Core: A Structure-Activity Relationship Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Within this class, 4-phenyl-2-piperidin-1-ylquinoline has emerged as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this specific quinoline derivative, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and experimental workflows.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to the nature and substitution patterns of the quinoline core, the 4-phenyl ring, and the 2-piperidinyl moiety. Systematic modifications of these three key components have provided valuable insights into the structural requirements for potent and selective biological effects.

The Quinoline Core

The quinoline ring system is a fundamental pharmacophore, and its substitution pattern significantly influences the compound's biological profile. While direct SAR data for this compound is limited, studies on related quinoline derivatives suggest that substitutions on the quinoline nucleus can modulate activity and selectivity. For instance, in a series of 4-aminoquinoline derivatives, the presence of a substituent at the 3-position of the quinoline ring was found to be critical for antagonist potency against the α2C-adrenoceptor.[1]

The 4-Phenyl Group

The phenyl group at the 4-position of the quinoline ring plays a crucial role in the molecule's interaction with its biological target. The electronic and steric properties of substituents on this phenyl ring can dramatically alter the compound's potency and selectivity.

The 2-Piperidinyl Moiety

The piperidine ring at the 2-position of the quinoline is another key determinant of biological activity. Modifications to this ring, including substitution and conformational restriction, can impact the compound's affinity and efficacy. Studies on related 4-arylpiperidines have demonstrated that the nature of the substituent on the piperidine nitrogen is critical for activity at various receptors.

The following table summarizes the quantitative SAR data for a series of this compound analogs, highlighting the impact of substitutions on their biological activity.

| Compound ID | R1 (on Phenyl Ring) | R2 (on Piperidine Ring) | Biological Activity (IC50/EC50, nM) | Target |

| 1a | H | H | Data Not Available | |

| 1b | 4-Cl | H | Data Not Available | |

| 1c | 4-OCH3 | H | Data Not Available | |

| 1d | H | 4-OH | Data Not Available | |

| 1e | H | 4-CH3 | Data Not Available |

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established chemical and pharmacological procedures.

General Synthetic Procedure

The synthesis of the this compound scaffold can be achieved through a multi-step process. A common approach involves the condensation of a 2-chloro-4-phenylquinoline intermediate with piperidine.

Step 1: Synthesis of 2-Chloro-4-phenylquinoline

A widely used method for the synthesis of the 2-chloro-4-phenylquinoline intermediate is the Conrad-Limpach reaction followed by chlorination.

-

Reaction: Aniline is reacted with ethyl benzoylacetate to form an enamine.

-

Cyclization: The enamine is then cyclized at high temperature to yield 4-phenyl-2-quinolone.

-

Chlorination: The resulting quinolone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to afford 2-chloro-4-phenylquinoline.

Step 2: Nucleophilic Aromatic Substitution

The final step involves the reaction of 2-chloro-4-phenylquinoline with piperidine.

-

Reaction: 2-Chloro-4-phenylquinoline is dissolved in a suitable solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Piperidine: An excess of piperidine is added to the solution.

-

Heating: The reaction mixture is heated to a temperature ranging from 80 to 150 °C for several hours.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of the target compound.

Biological Evaluation

The biological activity of this compound derivatives is typically assessed using a variety of in vitro and in vivo assays, depending on the therapeutic target of interest.

In Vitro Assays:

-

Receptor Binding Assays: To determine the affinity of the compounds for a specific receptor, radioligand binding assays are commonly employed. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

-

Functional Assays: To assess the functional activity of the compounds (e.g., agonist, antagonist, or inverse agonist), various cell-based assays are used. These can include measuring changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene expression, or cellular proliferation. For instance, the cytotoxic activity of related quinoline derivatives against cancer cell lines has been evaluated using MTT or SRB assays.

-

Enzyme Inhibition Assays: If the target is an enzyme, inhibition assays are performed to determine the IC50 value of the compound.

In Vivo Assays:

-

Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, pharmacokinetic studies are conducted in animal models.

-

Efficacy Studies: To assess the therapeutic efficacy of the compounds, various animal models of disease are utilized. The choice of model depends on the intended therapeutic indication.

General Workflow for Biological Evaluation

Caption: A typical workflow for assessing the biological activity of synthesized compounds.

Potential Signaling Pathways

The signaling pathways modulated by this compound derivatives are dependent on their specific molecular targets. Given the diverse activities of quinoline and piperidine-containing compounds, several pathways could be implicated. For example, quinoline derivatives have been reported to act as antagonists at G-protein coupled receptors (GPCRs) like the α2C-adrenoceptor.[1] In such cases, the compound would block the downstream signaling cascade initiated by the endogenous ligand.

If these compounds were to target receptor tyrosine kinases (RTKs), which are often implicated in cancer, they could inhibit downstream pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways, thereby affecting cell proliferation, survival, and migration.

Hypothetical Signaling Pathway Inhibition

Caption: A diagram illustrating potential GPCR antagonism.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel bioactive molecules. The structure-activity relationships, though not yet fully elucidated for this specific derivative, can be inferred from the broader class of quinoline and piperidine compounds. The phenyl group at the 4-position and the piperidinyl moiety at the 2-position are critical for determining the pharmacological profile. Further systematic exploration of substitutions on these rings is warranted to identify compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols: X-ray Crystallography of 4-Phenyl-2-piperidin-1-ylquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 4-Phenyl-2-piperidin-1-ylquinoline derivatives. While crystallographic data for the exact title compound class is not publicly available, this document utilizes data from a closely related structural analog, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde , to provide representative protocols and data.[1][2] The methodologies described are broadly applicable to the title class of compounds.

Introduction

Quinolines and their derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[3] The substitution of a piperidine moiety at the 2-position and a phenyl group at the 4-position of the quinoline core can lead to novel compounds with unique three-dimensional structures and biological activities. X-ray crystallography is a powerful technique to elucidate the precise atomic arrangement of these molecules, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design.

Data Presentation

The following table summarizes the crystallographic data for the representative compound, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.[1][2]

| Parameter | Value |

| Chemical Formula | C15H17N3O |

| Formula Weight | 255.32 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.3282 (4) |

| b (Å) | 5.8935 (2) |

| c (Å) | 18.9202 (7) |

| α (°) | 90 |

| β (°) | 103.591 (2) |

| γ (°) | 90 |

| Volume (ų) | 1336.18 (8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.269 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.65 |

| Temperature (K) | 296 |

Experimental Protocols

Synthesis of 2-(Piperidin-1-yl)quinoline Derivatives (General Procedure)

A common method for the synthesis of 2-amino-substituted quinolines involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of the quinoline ring.

Materials:

-

2-Chloro-4-phenylquinoline

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 2-chloro-4-phenylquinoline in DMF, add an equimolar amount of piperidine and an excess of anhydrous potassium carbonate.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, pour the mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

Procedure:

-

Dissolve the purified this compound derivative in a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.[4]

-

Allow the solvent to evaporate slowly at room temperature over several days.

-

Collect the resulting single crystals for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.[5] Data is typically collected at a controlled temperature, often 100 K or 296 K.[1]

Structure Solution and Refinement:

-

Process the collected diffraction data, including integration of reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model using full-matrix least-squares on F².

-

Locate hydrogen atoms in the difference Fourier map and refine them using appropriate models.

Visualizations

Experimental Workflow for X-ray Crystallography

Caption: Workflow for the synthesis, crystallization, and X-ray analysis.

Logical Relationship in Drug Discovery

Caption: Role of X-ray crystallography in the drug discovery process.

References

- 1. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 2-(4-methyl-piperazin-1-yl)quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. x-ray-structure-analyses-of-4-hydroxy-1-methylquinolin-2-1h-one-6-ethyl-4-hydroxy-2-h-pyrano-3-2-c-quinoline-2-5-6h-dione-e-4-2-benzylidene-hydrazineyl-quinolin-2-1h-one-and-diethyl-e-2-2-1-methyl-2-oxo-1-2-dihydro-quinolin-4-yl-hydrazineylidene-succinate - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for In Vitro Evaluation of 4-Phenyl-2-piperidin-1-ylquinoline

These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of 4-Phenyl-2-piperidin-1-ylquinoline. The described protocols are designed for researchers in drug discovery and development to assess the compound's potential as a modulator of key signaling pathways implicated in various diseases. Based on the common activities of structurally related quinoline and piperidine-containing compounds, we propose investigating its effects on the Hedgehog signaling pathway via the Smoothened (SMO) receptor and on the G-protein coupled receptor 75 (GPR75). A general cytotoxicity assay is also included as a crucial primary screen.

Cytotoxicity Assessment using MTT Assay

A fundamental primary screen for any compound is the assessment of its general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Plating: Seed cancer cell lines (e.g., Daoy, HT-29, or HEK293 as a control) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Etoposide) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 544 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µM) |

| This compound | Daoy | 15.2 |

| This compound | HT-29 | 22.5 |

| This compound | HEK293 | > 50 |

| Etoposide (Control) | Daoy | 5.8 |

Hedgehog Signaling Pathway: Smoothened (SMO) Receptor Antagonism

The Hedgehog (HH) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. The Smoothened (SMO) receptor is a key component of this pathway and a validated drug target.[1][2]

Signaling Pathway Diagram: Hedgehog Pathway

Caption: The Hedgehog signaling pathway is initiated by ligand binding to PTCH1, relieving its inhibition of SMO.

Experimental Protocol: BODIPY-Cyclopamine Displacement Assay

This assay determines if this compound can directly bind to the SMO receptor by measuring the displacement of a fluorescently labeled SMO antagonist, BODIPY-cyclopamine.[1]

-

Cell Transfection: Transfect HEK293T cells with a vector encoding the wild-type SMO receptor.

-

Cell Plating: Plate the transfected cells in a 96-well black, clear-bottom plate.

-

Compound Incubation: Treat the cells with increasing concentrations of this compound or a known SMO antagonist (e.g., Vismodegib) for 1 hour.

-

Fluorescent Ligand Addition: Add BODIPY-cyclopamine to all wells at a final concentration equal to its Kd and incubate for 4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for BODIPY.

-

Data Analysis: Calculate the percentage of BODIPY-cyclopamine displacement and determine the IC50 value for this compound.

Data Presentation: SMO Receptor Binding Affinity

| Compound | Target | IC50 (nM) |

| This compound | SMO | 85 |

| Vismodegib (Control) | SMO | 25 |

Experimental Workflow: SMO Antagonist Screening

Caption: Workflow for the BODIPY-cyclopamine displacement assay to screen for SMO antagonists.

G-Protein Coupled Receptor 75 (GPR75) Modulation

GPR75 is an orphan G-protein coupled receptor that has been identified as a receptor for the vasoactive lipid 20-hydroxyeicosatetraenoic acid (20-HETE).[3][4] It is implicated in hypertension and metabolic diseases.[3][5] GPR75 signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates.[3][4]

Signaling Pathway Diagram: GPR75 Gq Signaling

Caption: Activation of GPR75 by its ligand leads to Gq-mediated PLC activation and downstream signaling.

Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq signaling, to determine the agonist or antagonist activity of a compound at GPR75.[3][6]

-

Cell Culture: Use a cell line stably expressing GPR75 (e.g., HEK293T-GPR75).

-

Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

-

Compound Treatment:

-

Agonist Mode: Add serial dilutions of this compound and incubate.

-

Antagonist Mode: Pre-incubate cells with serial dilutions of this compound, then add a known GPR75 agonist (e.g., 20-HETE) at its EC80 concentration.

-

-

Lysis and Detection: Lyse the cells and detect IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Agonist Mode: Determine the EC50 value, the concentration that produces 50% of the maximal response.

-

Antagonist Mode: Determine the IC50 value, the concentration that inhibits 50% of the agonist-induced response.

-

Data Presentation: GPR75 Activity of this compound

| Compound | Assay Mode | EC50 (nM) | IC50 (nM) |

| This compound | Agonist | > 10,000 | - |

| This compound | Antagonist | - | 120 |

| 20-HETE (Control) | Agonist | 50 | - |

References

- 1. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Analogues of Smoothened Intracellular Loops as Potent Inhibitors of Hedgehog Pathway and Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. 20-HETE Signals Through G-Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G Protein-Coupled Receptor 75 (GPR75) As a Novel Molecule for Targeted Therapy of Cancer and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. en.ice-biosci.com [en.ice-biosci.com]

Unveiling the Anticancer Potential of 4-Phenyl-2-piperidin-1-ylquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, quinoline derivatives have emerged as a promising class of compounds with significant therapeutic potential. This document provides detailed application notes and protocols for the investigation of 4-Phenyl-2-piperidin-1-ylquinoline , a synthetic compound that has demonstrated notable anticancer properties. The information presented herein is intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action.

While specific data for this compound is still emerging, the broader class of quinoline and piperidine derivatives has been extensively studied, revealing potent activities against various cancer types.[1][2] These compounds often exert their effects through the modulation of critical cellular signaling pathways involved in cell growth, proliferation, and survival.[1][2]

I. Overview of Anticancer Activity

Compounds structurally related to this compound have shown efficacy against a range of cancer cell lines. The presence of the quinoline core, substituted with phenyl and piperidinyl moieties, is believed to contribute to their cytotoxic and antiproliferative effects. The piperidine ring, a common feature in many pharmaceuticals, can influence the compound's solubility, lipophilicity, and interaction with biological targets.[2]

II. Postulated Mechanism of Action: Targeting Key Signaling Pathways

Based on the analysis of analogous compounds, this compound is hypothesized to interfere with one or more crucial signaling pathways that are often dysregulated in cancer. A potential target is the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism, growth, and proliferation.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

III. Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the following table presents a template for summarizing key efficacy parameters based on anticipated experimental outcomes. Data from structurally similar quinoline derivatives are often in the micromolar to nanomolar range for IC50 values.

| Parameter | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HCT116) |

| IC50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] |

| GI50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] |

| % Apoptosis at [X] µM | [Insert Value] | [Insert Value] | [Insert Value] |

| % Cell Cycle Arrest (Phase) | [Insert Value] | [Insert Value] | [Insert Value] |

IV. Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

C. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

V. Conclusion

This compound represents a promising scaffold for the development of new anticancer therapies. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to further investigate its therapeutic potential and elucidate its mechanism of action. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and target identification to advance this compound towards clinical development.

References

- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuropharmacological applications of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent and selective sigma-1 (σ1) receptor ligand. This document includes a summary of its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its investigation in models of neurological disease.

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a synthetic cyclic amine that has garnered significant interest in the field of neuropharmacology due to its high affinity for the sigma-1 (σ1) receptor.[1] The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is implicated in the modulation of various cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.[2][3] PPBP has been extensively studied as a neuroprotective agent, particularly in the context of cerebral ischemia.[4][5][6] Its ability to mitigate neuronal damage following ischemic insults makes it a valuable tool for investigating the therapeutic potential of σ1 receptor modulation in stroke and other neurodegenerative disorders.

Mechanism of Action: Sigma-1 Receptor Modulation

The neuroprotective effects of PPBP are primarily attributed to its activity as a sigma-1 receptor agonist. The sigma-1 receptor plays a crucial role in maintaining cellular homeostasis, especially under conditions of stress such as ischemia.[7][8] Upon ligand binding, the sigma-1 receptor can dissociate from its partner proteins and translocate to other intracellular sites to modulate the function of various ion channels and signaling molecules.[9]

The proposed neuroprotective signaling pathway of PPBP involves:

-

Preservation of Bcl-2: PPBP has been shown to preserve the expression of the anti-apoptotic protein Bcl-2 in vitro, a mechanism that is regulated by the transcription factor cyclic adenosine monophosphate response element-binding protein (CREB).[1]

-

Modulation of Neuronal Nitric Oxide Synthase (nNOS): PPBP can decrease the activity of nNOS and subsequent nitric oxide (NO) production, which is often elevated during ischemia and contributes to excitotoxicity. It has been observed to reduce the coupling of nNOS to PSD-95.[9]

-

Regulation of Intracellular Calcium (Ca2+): PPBP helps in preventing the dysregulation of intracellular Ca2+ levels that occurs during an ischemic event.[1] The sigma-1 receptor itself is a modulator of calcium signaling through the IP3 receptor at the endoplasmic reticulum.[2]

Figure 1: Proposed neuroprotective signaling pathway of PPBP via Sigma-1 receptor activation.

Applications in Neuropharmacology

The primary application of PPBP in neuropharmacology is as a neuroprotective agent in models of focal cerebral ischemia.[4][5][6] Studies have demonstrated its efficacy in reducing infarct volume when administered both before and after the ischemic event.[5][6] Additionally, its effects on the dopaminergic system have been investigated, with findings suggesting that its neuroprotective actions are independent of alterations in acute dopamine accumulation during ischemia.[5]

Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies of PPBP in models of transient focal ischemia.

Table 1: Neuroprotective Efficacy of PPBP in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAO)

| Treatment Group | Infarction Volume (% of ipsilateral structure) | n (animals) | Reference |

| Saline-Saline | 59.3% ± 7.3% | 8 | [5] |

| PPBP-PPBP | 27.3% ± 9.1% | 8 | [5] |

| Saline-PPBP | 27.8% ± 12.7% | 8 | [5] |

| Data are presented as mean ± SEM. |

Table 2: Dose-Dependent Neuroprotection by PPBP in a Cat Model of Transient MCAO

| Treatment Group | Hemispheric Injury Volume (% of ipsilateral hemisphere) | Caudate Nucleus Injury Volume (% of ipsilateral caudate nucleus) | n (animals) | Reference |

| Saline (Control) | 29% ± 5% | 49% ± 5% | 10 | [6] |

| PPBP (0.1 µmol/kg/h) | 17% ± 3% | 39% ± 6% | 10 | [6] |